o-Chloronitrosobenzene
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Overview
Description
o-Chloronitrosobenzene: is an organic compound with the molecular formula C₆H₄ClNO. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a nitroso group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method to prepare o-Chloronitrosobenzene is through the reduction of 1-chloro-2-nitrobenzene.
Direct Nitrosation: Another method involves the direct nitrosation of 1-chloro-2-aminobenzene using nitrosating agents like sodium nitrite in the presence of an acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes of nitro compounds or direct nitrosation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Chloronitrosobenzene can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or hydroxylamines depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonic acids in the presence of catalysts are commonly used.
Major Products:
Scientific Research Applications
o-Chloronitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of o-Chloronitrosobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of the nitroso group. The compound can form various intermediates, such as nitroso radicals, which can further react to form different products . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications in their activity and function .
Comparison with Similar Compounds
- Benzene, 1-chloro-2-nitro-
- Benzene, 1-bromo-2-chloro-
- Benzene, 1-chloro-4-nitroso-
Comparison:
- o-Chloronitrosobenzene is unique due to the presence of both a chlorine and a nitroso group, which imparts distinct reactivity compared to its analogs .
- Benzene, 1-chloro-2-nitro- has a nitro group instead of a nitroso group, making it more stable and less reactive in certain conditions .
- Benzene, 1-bromo-2-chloro- has a bromine atom instead of a nitroso group, leading to different chemical properties and reactivity .
- Benzene, 1-chloro-4-nitroso- has the nitroso group in a different position, affecting its reactivity and interaction with other molecules .
Properties
Molecular Formula |
C6H4ClNO |
---|---|
Molecular Weight |
141.55 g/mol |
IUPAC Name |
1-chloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H4ClNO/c7-5-3-1-2-4-6(5)8-9/h1-4H |
InChI Key |
AYGXDXVGROLVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)Cl |
Origin of Product |
United States |
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